2-(4-chlorophenoxy)propanamide
Description
Properties
CAS No. |
24889-00-7 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenoxy Propanamide
Established Synthetic Routes for 2-(4-Chlorophenoxy)propanamide and its Core Analogues
The construction of this compound and its foundational analogues relies on several key synthetic strategies, including direct amide formation, substitution reactions to introduce the phenoxy group, and modern coupling techniques. Multi-step sequences are also commonly employed to prepare necessary intermediates.
Direct Amide Formation Strategies
A primary and straightforward approach to synthesizing this compound involves the direct formation of the amide bond from its corresponding carboxylic acid, 2-(4-chlorophenoxy)propanoic acid. This transformation is typically facilitated by activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an amine.
One widely used method employs coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netpeptide.comnih.gov In this process, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. HOBt is often added to suppress side reactions and minimize racemization. peptide.comnih.gov This activated intermediate is then readily attacked by an amine to furnish the desired amide. A general experimental procedure involves stirring the carboxylic acid, the amine, DCC, and HOBt in a suitable aprotic solvent like dichloromethane (B109758) or dimethylformamide at room temperature. nih.gov The dicyclohexylurea (DCU) byproduct, being insoluble in most organic solvents, conveniently precipitates out of the reaction mixture and can be removed by filtration. peptide.com
Another common strategy for direct amidation is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This is typically achieved by treating 2-(4-chlorophenoxy)propanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgchemicalbook.com The resulting 2-(4-chlorophenoxy)propionyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with ammonia or a primary/secondary amine to yield the corresponding propanamide derivative. nih.govstudy.com These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. orgsyn.org
Substitution Reactions for Phenoxy Group Introduction
The introduction of the 4-chlorophenoxy group is a critical step in the synthesis of the parent compound and its analogues. The Williamson ether synthesis is a classic and widely applicable method for this transformation. orgsyn.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
In the context of synthesizing the precursor 2-(4-chlorophenoxy)propanoic acid, the Williamson ether synthesis typically involves the reaction of 4-chlorophenol (B41353) with an ester of 2-halopropanoic acid, such as ethyl 2-bromopropionate, in the presence of a base. The base, commonly sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenol (B47542) to generate the more nucleophilic 4-chlorophenoxide ion. This phenoxide then displaces the bromide ion from the propionate (B1217596) ester in an SN2 reaction to form the corresponding ether. Subsequent hydrolysis of the ester group yields 2-(4-chlorophenoxy)propanoic acid.
Alternatively, the phenoxy group can be introduced by reacting 4-chlorophenol directly with 2-chloropropanoic acid under basic conditions. researchgate.net This approach directly yields the desired carboxylic acid precursor for the amidation step.
Coupling Reactions in Amide Bond Formation
Modern organic synthesis has seen the development of powerful coupling reactions that can be applied to amide bond formation, although they are more commonly associated with C-C, C-N, and C-O bond formation in other contexts. While not the most common route for a simple amide like this compound, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination could theoretically be employed. This would involve the coupling of an aryl halide or triflate with an amide. However, for the synthesis of the parent compound, the direct amidation strategies are generally more efficient and cost-effective.
Copper-catalyzed Ullmann-type reactions are another class of coupling reactions that are relevant for the formation of the ether linkage in the precursor molecule. The Ullmann condensation can be used to form aryl ethers from aryl halides and phenols. This method could serve as an alternative to the Williamson ether synthesis for the preparation of 2-(4-chlorophenoxy)propanoic acid.
Derivatization and Structural Modification of the Propanamide Scaffold
The this compound structure provides a versatile scaffold for the synthesis of a diverse library of derivatives. The primary point of modification is the amide nitrogen, where a wide range of substituents can be introduced, leading to compounds with potentially varied chemical and biological properties.
The synthesis of N-substituted 2-(4-chlorophenoxy)propanamides is readily achieved by employing the direct amidation strategies described in section 2.1.1, but with a primary or secondary amine instead of ammonia.
The reaction of 2-(4-chlorophenoxy)propionyl chloride with a diverse array of amines is a robust method for generating a library of N-substituted derivatives. researchgate.netchemicalbook.com This includes the use of:
N-Alkylamines: Reaction with various alkylamines (e.g., methylamine, ethylamine, propylamine) yields the corresponding N-alkyl-2-(4-chlorophenoxy)propanamides.
N-Arylamines: Aromatic amines, such as aniline (B41778) and its substituted derivatives, can be used to synthesize N-aryl-2-(4-chlorophenoxy)propanamides. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. orgsyn.org
N-Heterocyclic amines: Amines containing heterocyclic rings (e.g., piperidine, morpholine, aminopyridine) can also be readily acylated to produce N-heterocyclyl derivatives.
Similarly, coupling reagents like DCC/HOBt or EDC/HOBt can be used to facilitate the reaction between 2-(4-chlorophenoxy)propanoic acid and a wide range of primary and secondary amines to afford the corresponding N-substituted amides. nih.gov This method is particularly useful when dealing with sensitive amines or when the acid chloride is difficult to prepare or handle.
The following table provides a representative, though not exhaustive, list of N-substituents that can be introduced onto the this compound scaffold using the synthetic methodologies described.
| Amine Reactant | N-Substituent | Resulting Compound Class |
| Methylamine | Methyl | N-Methyl-2-(4-chlorophenoxy)propanamide |
| Aniline | Phenyl | N-Phenyl-2-(4-chlorophenoxy)propanamide |
| Benzylamine | Benzyl | N-Benzyl-2-(4-chlorophenoxy)propanamide |
| Piperidine | Piperidinyl | 1-(2-(4-Chlorophenoxy)propanoyl)piperidine |
| Morpholine | Morpholinyl | 4-(2-(4-Chlorophenoxy)propanoyl)morpholine |
| 2-Aminopyridine | Pyridin-2-yl | N-(Pyridin-2-yl)-2-(4-chlorophenoxy)propanamide |
Modifications of the Propanamide Backbone and Phenoxy Moiety
Modifications to the propanamide backbone and the phenoxy moiety of this compound are crucial for developing new derivatives with potentially enhanced or novel chemical properties. Research in this area often involves the introduction of various substituents or the alteration of existing functional groups.
Propanamide Backbone Modifications:
The propanamide backbone offers several sites for modification. The amide nitrogen can be alkylated or acylated to produce N-substituted derivatives. For instance, reaction with alkyl halides in the presence of a base can introduce alkyl groups, while treatment with acyl chlorides or anhydrides can yield N-acyl derivatives. The methyl group at the alpha-position to the carbonyl can also be a site for functionalization, although this is often more challenging due to the relative inertness of C-H bonds.
Phenoxy Moiety Modifications:
The phenoxy ring is another key area for structural diversification. The chlorine atom can be replaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. More commonly, additional substituents can be introduced onto the aromatic ring via electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The position of these new substituents is directed by the existing chloro and ether groups. For example, nitration would likely lead to the introduction of a nitro group at a position ortho or para to the activating ether group, but meta to the deactivating chloro group.
| Modification Type | Reagents and Conditions | Resulting Structure |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-2-(4-chlorophenoxy)propanamide |
| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acyl-2-(4-chlorophenoxy)propanamide |
| Aromatic Nitration | HNO₃, H₂SO₄ | 2-(4-chloro-X-nitrophenoxy)propanamide |
| Aromatic Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | 2-(4-chloro-X-halophenoxy)propanamide |
Chiral Synthesis and Stereoselective Approaches
The carbon atom alpha to the carbonyl group in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-2-(4-chlorophenoxy)propanamide. The synthesis of enantiomerically pure forms is of great importance, as different enantiomers can exhibit distinct biological activities.
Stereoselective synthesis aims to produce a single enantiomer in excess. ethz.ch Common strategies include the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures.
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. For example, (S)- or (R)-alanine can be converted to the corresponding 2-chloropropanoic acid, which can then be used to synthesize the desired enantiomer of this compound.
Asymmetric Catalysis: Chiral catalysts can be employed to favor the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation of a suitable prochiral precursor could yield the chiral propanamide.
Resolution: Racemic mixtures of this compound can be separated into their constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another effective method.
| Approach | Description | Key Features |
| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. | Relies on the availability of suitable chiral precursors. |
| Asymmetric Catalysis | Employs chiral catalysts to direct the stereochemical outcome of a reaction. | Can be highly efficient, requiring only small amounts of the catalyst. |
| Resolution | Separates a racemic mixture into individual enantiomers. | Can be achieved through classical chemical methods or enzymatic processes. |
Chemical Reactivity and Transformation Mechanisms
The chemical reactivity of this compound is dictated by its functional groups: the amide, the ether linkage, and the chlorinated aromatic ring.
Oxidation and Reduction Pathways
Oxidation: The phenoxy moiety can be susceptible to oxidation, particularly under strong oxidizing conditions, which could potentially lead to ring-opening or the formation of quinone-like structures. However, the amide group is generally resistant to oxidation.
Reduction: The carbonyl group of the amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the propanamide into the corresponding 2-(4-chlorophenoxy)propan-1-amine. The aromatic chlorine can also be removed via catalytic hydrogenation, although this often requires specific catalysts and conditions to avoid reduction of the aromatic ring itself.
| Transformation | Reagents and Conditions | Product |
| Amide Reduction | 1. LiAlH₄, THF 2. H₂O | 2-(4-chlorophenoxy)propan-1-amine |
| Dehalogenation | H₂, Pd/C, Base | 2-(phenoxy)propanamide |
Nucleophilic Addition-Elimination Reactions at the Carbonyl Center
The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles. libretexts.orgsavemyexams.comchemguide.co.uk This initiates a nucleophilic addition-elimination mechanism, which is characteristic of carboxylic acid derivatives. chemistrysteps.comchemguide.co.uk
The reaction begins with the nucleophile adding to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. chemistrysteps.com The subsequent collapse of this intermediate can lead to the elimination of the amino group. However, since the amino group is a relatively poor leaving group, these reactions are generally less facile compared to those of more reactive derivatives like acyl chlorides or esters. Stronger nucleophiles and/or acid or base catalysis are often required to drive the reaction.
Reaction Mechanism:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon.
Formation of Tetrahedral Intermediate: The C=O double bond breaks, forming a negatively charged oxygen.
Elimination of Leaving Group: The carbonyl group reforms, and the amide's amino group (or a protonated form) is expelled.
Hydrolysis and Degradation Mechanisms in Controlled Environments
Hydrolysis of the amide bond in this compound leads to the formation of 2-(4-chlorophenoxy)propanoic acid and ammonia. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate which then collapses to release ammonia and the carboxylic acid.
Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which can then expel the amide anion. A final proton transfer from the newly formed carboxylic acid to the amide anion yields the carboxylate and ammonia. This process is generally slower than acid-catalyzed hydrolysis because the amide anion is a poor leaving group.
The ether linkage can also be cleaved under harsh conditions, such as with strong acids like HBr or HI, which would yield 4-chlorophenol and a 2-halopropanamide derivative.
| Condition | Catalyst | Products |
| Acidic Hydrolysis | H₃O⁺ | 2-(4-chlorophenoxy)propanoic acid + NH₄⁺ |
| Basic Hydrolysis | OH⁻ | 2-(4-chlorophenoxy)propanoate + NH₃ |
| Ether Cleavage | HBr (conc.) | 4-chlorophenol + 2-bromopropanamide |
Advanced Analytical Methodologies for 2 4 Chlorophenoxy Propanamide and Analogues
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of 2-(4-chlorophenoxy)propanamide and related compounds, several chromatographic techniques are particularly well-suited.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of chlorophenoxy herbicides and their derivatives due to its versatility in handling non-volatile and thermally labile compounds. lcms.cz The separation in HPLC is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.
A typical HPLC method for the analysis of chlorophenoxy compounds involves a reversed-phase column, such as a C18 column. nih.govresearchgate.netpensoft.net The mobile phase often consists of a mixture of an aqueous component (like water with a pH modifier such as formic acid or a buffer) and an organic solvent like acetonitrile or methanol. nih.govresearchgate.netpensoft.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of multiple analytes. nih.gov
Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in chlorophenoxy compounds absorbs UV light at specific wavelengths, typically around 230 nm or 283 nm. nih.govdeswater.com For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS), which has become a preferred method over gas chromatography-mass spectrometry (GC-MS) for many acidic herbicides due to its ease of use and reduced need for sample derivatization. lcms.cz
Table 1: Typical HPLC Parameters for Chlorophenoxy Herbicide Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase (e.g., C18, Phenyl) researchgate.netpensoft.netnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with acid or buffer nih.govresearchgate.netpensoft.net |
| Elution | Isocratic or Gradient nih.govresearchgate.netpensoft.net |
| Flow Rate | Typically 1.0 - 1.8 mL/min nih.govnih.gov |
| Detection | UV-Vis (e.g., 230 nm, 240 nm, 283 nm) or Mass Spectrometry (MS) nih.govdeswater.comnih.gov |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction (SPE) tandfonline.comanalis.com.my |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For chlorophenoxy acids and their derivatives, which are often not sufficiently volatile for direct GC analysis, a derivatization step is typically required. This process converts the polar acidic group into a more volatile ester, commonly a methyl ester. nih.gov
The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. researchgate.netresearchgate.net The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for complex matrices. thermofisher.com
Various ionization techniques can be employed, with electron ionization (EI) being common. chromforum.org Soft ionization techniques can also be utilized to preserve the molecular ion, aiding in molecular weight determination. nih.gov
Table 2: GC-MS Parameters for the Analysis of Chlorophenoxy Acid Derivatives
| Parameter | Description |
|---|---|
| Derivatization | Esterification (e.g., with diazomethane or BF3/methanol) to form methyl esters nih.gov |
| Column | Capillary columns with various stationary phases (e.g., DB-5, DB-1701) chromforum.org |
| Carrier Gas | Inert gas (e.g., Helium, Nitrogen) |
| Ionization | Electron Ionization (EI) is common chromforum.org |
| Detection | Mass Spectrometer (Quadrupole, Ion Trap, Time-of-Flight) nih.govresearchgate.net |
| Acquisition Mode | Full scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification researchgate.netthermofisher.com |
Capillary Liquid Chromatography (Capillary LC) is a miniaturized version of HPLC that utilizes columns with very small internal diameters. nih.gov A key advantage of capillary LC is the significantly reduced solvent consumption. nih.gov This technique has been successfully applied to the multiresidue analysis of chlorophenoxy acid herbicides. researchgate.net
In a typical application, a C18 packed capillary column is used with a gradient elution of a mobile phase, such as a mixture of methanol and an aqueous buffer. researchgate.net The low flow rates inherent to capillary LC make it particularly well-suited for coupling with mass spectrometry, as it can enhance sensitivity. nih.gov Sample preparation for complex matrices often involves a pre-concentration step like solid-phase extraction (SPE). researchgate.net
Spectroscopic Techniques for Structural Elucidation and Purity Assessment (General, not specific data)
Spectroscopic techniques are indispensable for determining the chemical structure of molecules and assessing their purity. These methods rely on the interaction of electromagnetic radiation with matter.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique used for determining the structure of organic compounds. researchgate.netslideshare.netjchps.com The principle of NMR is based on the magnetic properties of atomic nuclei. slideshare.net When placed in a strong magnetic field, certain nuclei, such as ¹H (proton) and ¹³C, can absorb electromagnetic radiation in the radiofrequency range and transition to a higher energy state. slideshare.netjchps.com
The precise frequency at which a nucleus absorbs radiation is known as its chemical shift, which is highly sensitive to the local electronic environment. slideshare.netjchps.com This provides detailed information about the different types of atoms in a molecule and their connectivity. libretexts.org For example, in a ¹H NMR spectrum, the number of signals indicates the number of chemically distinct protons, the position of the signals (chemical shift) provides information about their electronic environment, the integration of the signals reveals the relative number of protons of each type, and the splitting pattern of the signals (spin-spin coupling) gives information about neighboring protons. jchps.comlibretexts.org
NMR is also an inherently quantitative technique (qNMR) and can be used to assess the purity of a sample without the need for a reference standard of the analyte itself. creative-biostructure.compurity-iq.combwise.kr By adding a known amount of an internal standard to the sample, the purity of the analyte can be determined by comparing the integral of the analyte's signals to the integral of the standard's signals. creative-biostructure.comacs.org
Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds. currenta.deyoutube.com The fundamental principle of MS involves the ionization of a sample, followed by the separation of the resulting ions based on their mass-to-charge (m/z) ratio and their detection. libretexts.orgpressbooks.pub
The mass of the intact ionized molecule, known as the molecular ion, provides the molecular weight of the compound. youtube.comchemguide.co.uk High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. currenta.defiveable.me
In addition to the molecular ion, the ionization process can cause the molecule to break apart into smaller, charged fragments. youtube.comchemguide.co.uk The pattern of these fragments, known as the mass spectrum, is unique to a particular compound and can provide valuable information about its structure. wikipedia.org By analyzing the masses of the fragments, it is often possible to deduce the structure of the original molecule. libretexts.orgfiveable.me Tandem mass spectrometry (MS/MS) techniques involve the fragmentation of a selected ion and analysis of the resulting product ions, which provides even more detailed structural information. fiveable.mesynthinkchemicals.comnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure of compounds by probing their vibrational modes. ksu.edu.sathermofisher.com These two methods are often used in a complementary fashion, as the selection rules governing their activities differ. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. ksu.edu.sa In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the energy shift between the incident and scattered light corresponds to the energy of a molecular vibration. ksu.edu.sathermofisher.com A vibration is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa
The application of Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, often combined with quantum chemical calculations like Density Functional Theory (DFT), has been instrumental in the structural elucidation of phenoxy herbicides and their analogues, which are structurally related to this compound. nih.govnih.govnih.gov These studies provide a solid foundation for interpreting the vibrational spectra of the target compound and its related structures. By analyzing the vibrational frequencies, intensities, and assignments, one can identify key functional groups, understand the effects of substituent atoms, and confirm molecular identity. nih.govmdpi.com
Detailed Vibrational Assignments
The vibrational spectrum of this compound can be understood by analyzing the characteristic vibrations of its constituent parts: the 4-chlorophenoxy group and the propanamide side chain. Detailed assignments for analogous molecules, such as p-chlorophenoxyacetic acid (PCPAA) and 2-(4-chlorophenoxy)-2-methyl propionic acid, have been established through combined experimental and theoretical studies. nih.govnih.gov
Aromatic Ring and Ether Linkage Vibrations
The 4-chlorophenoxy moiety gives rise to several characteristic bands. The vibrations of the aromatic ring are sensitive to the substitution pattern.
C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the high-frequency region of 3000-3100 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations are observed at lower frequencies, generally in the 1000-1300 cm⁻¹ and 750-900 cm⁻¹ regions, respectively.
C=C Vibrations: The stretching vibrations of the aromatic ring carbon-carbon bonds are characteristic and usually appear as a series of bands in the 1400-1650 cm⁻¹ range. scialert.net For p-chlorophenoxyacetic acid, these modes have been identified in both IR and Raman spectra. nih.gov
C-O-C Ether Linkage: The asymmetric and symmetric stretching of the C-O-C ether bridge is a key feature. The asymmetric stretch, νₐₛ(C-O-C), is typically a strong band in the IR spectrum found around 1240-1250 cm⁻¹. The symmetric stretch, νₛ(C-O-C), is often observed near 1050-1100 cm⁻¹.
C-Cl Vibrations: The carbon-chlorine stretching vibration, ν(C-Cl), for a chlorine atom attached to an aromatic ring is typically found in the 600-800 cm⁻¹ region. Its exact position can be influenced by other ring substituents.
The table below summarizes key vibrational frequencies for the 4-chlorophenoxy group based on data from the analogous compound, p-chlorophenoxyacetic acid (PCPAA).
| Vibrational Mode | FT-IR Frequency (cm⁻¹) nih.gov | FT-Raman Frequency (cm⁻¹) nih.gov | Assignment |
| ν(C=C) | 1591 | 1592 | Aromatic ring stretching |
| ν(C=C) | 1490 | 1492 | Aromatic ring stretching |
| νₐₛ(C-O-C) | 1241 | 1248 | Asymmetric ether stretch |
| Ring Breathing | - | 828 | Aromatic ring breathing |
| ν(C-Cl) | 670 | 671 | Carbon-chlorine stretch |
Propanamide Side-Chain Vibrations
The propanamide group introduces several distinct vibrational modes that are crucial for differentiating this compound from its carboxylic acid analogues.
N-H Vibrations: The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two bands in the 3100-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. The N-H bending (scissoring) vibration, known as the Amide II band, is found between 1580 and 1650 cm⁻¹.
C=O Vibration (Amide I): The carbonyl (C=O) stretching vibration in primary amides, known as the Amide I band, is one of the most intense absorptions in the IR spectrum. It is typically observed in the range of 1650-1690 cm⁻¹. This band is distinct from the C=O stretch in the corresponding carboxylic acid, which appears at a higher frequency (around 1700-1730 cm⁻¹), especially in its dimeric form. mdpi.com
C-N Vibration: The C-N stretching vibration is coupled with other modes and appears in the 1400-1420 cm⁻¹ region.
CH₃ and CH Vibrations: The aliphatic C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups occur in the 2850-3000 cm⁻¹ range. The corresponding bending (deformation) modes are found between 1350 and 1470 cm⁻¹.
The following table outlines the expected characteristic frequencies for the propanamide side chain, contrasted with the corresponding propionic acid group found in analogues.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Key Characteristics |
| ν(N-H) | Primary Amide | 3100 - 3500 | Two bands (asymmetric & symmetric) |
| ν(C=O) Amide I | Primary Amide | 1650 - 1690 | Very strong IR absorption |
| δ(N-H) Amide II | Primary Amide | 1580 - 1650 | Strong to medium intensity |
| ν(C=O) | Carboxylic Acid | 1700 - 1730 | Strong IR absorption, higher frequency than amide |
| ν(C-N) | Primary Amide | 1400 - 1420 | Medium intensity |
| ν(C-O) | Carboxylic Acid | 1210 - 1320 | Strong intensity |
By combining the analysis of both the aromatic and side-chain regions of the spectra, IR and Raman spectroscopy provide a detailed molecular fingerprint. This allows for the unambiguous identification of this compound and the differentiation of its analogues based on characteristic shifts in vibrational frequencies and the presence or absence of key functional group bands, such as the distinct Amide I and II bands versus the carboxylic acid C=O and O-H bands. nih.govmdpi.com
Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the chemical compound “this compound” to generate a detailed and scientifically accurate article that adheres to the provided outline.
Extensive searches for this particular compound did not yield the specific mechanistic information required to address the detailed subsections regarding its effects on plant physiology, growth regulation, and its antimicrobial or antifungal activity. The available research often pertains to structurally related but distinct compounds, such as 2-(4-chlorophenoxy)acetic acid (4-CPA) or other phenoxy herbicides and different antimicrobial agents.
Therefore, it is not possible to provide a thorough and informative article focusing solely on the mechanistic research of “this compound” in non-human biological systems as requested. Fulfilling the request would necessitate extrapolating from other compounds, which would violate the strict instruction not to introduce information outside the explicit scope of the specified compound.
Mechanistic Research in Non Human Biological Systems
Antimicrobial and Antifungal Activity Mechanisms
Inhibition of Key Enzymes in Microbial Pathways
There is currently no specific information available from reviewed scientific literature detailing the inhibition of key enzymes in microbial pathways by 2-(4-chlorophenoxy)propanamide. Research on other phenoxyalkanoic herbicides has identified enzymes involved in their microbial degradation, such as α-ketoglutarate-dependent dioxygenase, which is encoded by genes like tfdA. mdpi.comnih.govnih.gov This enzyme initiates the breakdown of these herbicides by targeting the ether linkage. nih.govnih.gov However, studies specifically investigating the potential inhibitory effects of this compound on these or other microbial enzymes are absent from the current body of scientific literature.
Interference with DNA Replication and Protein Synthesis in Microorganisms
No direct evidence has been found in the reviewed literature to suggest that this compound interferes with DNA replication or protein synthesis in microorganisms. The mechanisms of action for many antimicrobial agents involve the targeted disruption of these fundamental cellular processes. For instance, some antibiotics are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, while others target ribosomal subunits to halt protein synthesis. However, no such studies have been reported for this compound, and its potential to act as an antimicrobial through these mechanisms remains uninvestigated.
Modulation of General Biochemical Pathways and Molecular Targets in Non-Human Organisms
The broader effects of this compound on general biochemical pathways and molecular targets in non-human organisms are also not well-documented.
Enzyme and Receptor Binding Studies (In Vitro and Non-Mammalian In Vivo Models)
Specific data from in vitro or non-mammalian in vivo studies on the binding of this compound to enzymes or receptors are not available in the reviewed scientific literature. While the biological activity of phenoxy compounds is often attributed to their interaction with specific proteins, such as auxin-binding proteins in plants for herbicidal analogs, no such binding studies have been published for this compound in any non-human, non-mammalian system.
Cellular Pathway Interactions (e.g., protein degradation in non-human systems)
Information regarding the interaction of this compound with cellular pathways, such as protein degradation, in non-human systems is not present in the current scientific literature. The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotes, and its disruption can have significant cellular consequences. However, whether this compound can modulate this or other cellular pathways in non-human organisms has not been the subject of published research.
Environmental Fate and Degradation Studies
Biodegradation Pathways in Soil and Aquatic Environments
Information regarding the biodegradation pathways of 2-(4-chlorophenoxy)propanamide in soil and aquatic environments is not available in the reviewed literature.
Microbial Degradation Mechanisms and Metabolite Formation
Specific microbial degradation mechanisms and the resulting metabolite formation for this compound have not been documented in the available scientific research.
Influence of Environmental Factors on Biodegradation Rate (e.g., soil moisture, temperature)
There is no available data on how environmental factors such as soil moisture and temperature influence the biodegradation rate of this compound.
Abiotic Degradation Processes
Photolysis Mechanisms and Products
The mechanisms and products of photolysis for this compound are not described in the existing literature.
Hydrolysis Reactions in Aqueous Systems
Specifics of hydrolysis reactions for this compound in aqueous systems have not been reported.
Environmental Mobility and Persistence
Leaching Potential to Groundwater
The leaching potential of a chemical compound is its tendency to move through the soil profile and into the underlying groundwater. This process is heavily influenced by the compound's water solubility and its adsorption to soil particles.
Research on the parent compound, Mecoprop, indicates that it is very mobile in a variety of soil types, including sand, sandy loam, silt loam, and silty clay loam. frontierspartnerships.org This high mobility suggests a potential to leach into groundwater. whiterose.ac.uk The primary reason for Mecoprop's mobility is its nature as a weak acid. With a pKa value around 3.5, it exists predominantly in its anionic (negatively charged) form in most soils, which typically have a pH between 5 and 8. nih.gov These negatively charged molecules are often repelled by the negatively charged surfaces of clay and organic matter in the soil, leading to weak adsorption and increased movement with soil water. quora.com
In contrast, this compound is an amide. Unlike carboxylic acids, amides are neutral over a wide range of environmental pH values. As a neutral molecule, this compound would not be subject to the electrostatic repulsion that enhances the mobility of its parent acid. Instead, its interaction with soil would be dominated by other mechanisms, such as partitioning into soil organic matter. This stronger association with soil particles would significantly reduce its mobility. Therefore, the leaching potential of this compound is predicted to be substantially lower than that of Mecoprop.
Table 1: Comparison of Functional Group Properties Influencing Leaching Potential
| Property | Carboxylic Acid (like Mecoprop) | Amide (this compound) | Influence on Leaching |
|---|---|---|---|
| Ionic State in Soil | Anionic (negative charge) | Neutral | Neutral molecules adsorb more strongly to organic matter, reducing leaching. |
| Primary Soil Interaction | Electrostatic repulsion | Partitioning into organic matter | Repulsion leads to high mobility and leaching; partitioning leads to low mobility. |
| Predicted Mobility | High | Low to Medium | Lower mobility corresponds to a lower potential for groundwater contamination. |
| Predicted Leaching Potential | High | Low | The amide form is expected to be less of a leaching risk than the acid form. |
Adsorption Characteristics in Soil Matrices
Adsorption is the process by which a chemical binds to soil particles, which reduces its concentration in the soil solution and limits its mobility. pesticidestewardship.org The key factors governing adsorption are the chemical's properties and the soil's characteristics, such as organic matter content, clay content, and pH. quora.compesticidestewardship.org
Studies on phenoxy herbicides like Mecoprop and 2,4-D show that their adsorption to soil is generally weak and inversely related to soil pH; as pH increases, adsorption decreases. acs.orglibretexts.org This is because at higher pH levels, more of the herbicide is in its anionic form, which is less readily adsorbed. uni.lu The adsorption of these compounds is positively correlated with the organic matter content of the soil. whiterose.ac.ukacs.org
For this compound, the adsorption behavior is expected to be significantly different. As a neutral amide, its adsorption would be much less dependent on soil pH. The primary mechanism for its retention in soil is expected to be hydrophobic partitioning, where the molecule moves from the polar water phase into the non-polar organic matter phase of the soil. Amide groups can also participate in hydrogen bonding, further contributing to their adsorption. acs.org Consequently, this compound is predicted to have a higher soil organic carbon-water (B12546825) partitioning coefficient (Koc) than Mecoprop, indicating stronger adsorption and less bioavailability for transport.
Table 2: Predicted Adsorption Characteristics in Soil
| Parameter | Carboxylic Acid (like Mecoprop) | Amide (this compound) | Implication for Environmental Fate |
|---|---|---|---|
| Influence of Soil pH | High (adsorption decreases as pH increases) | Low | The amide's adsorption is more consistent across different soil pH conditions. |
| Primary Adsorption Mechanism | Ion exchange, surface complexation (at low pH) | Hydrophobic partitioning, hydrogen bonding | Stronger, less reversible binding is expected for the amide. |
| Adsorption Strength | Weak to Moderate | Moderate to High | Stronger adsorption reduces the amount of compound available for leaching or runoff. |
| Organic Matter Correlation | Positive | Strong Positive | Soils rich in organic matter will be more effective at immobilizing the amide. |
Volatilization from Environmental Surfaces
Volatilization is the process by which a substance evaporates from a solid or liquid state into the surrounding air. pesticidestewardship.org For pesticides applied to soil or plant surfaces, this can be a route of dissipation. The potential for volatilization is primarily governed by the compound's vapor pressure and its partitioning between water and air, as described by Henry's Law constant.
The parent compounds, phenoxyacetic acids like Mecoprop, generally have low vapor pressures and are considered to be of low volatility. orst.edu Volatilization is typically not a significant dissipation pathway for these acids, although their ester formulations can be much more volatile. pesticidestewardship.org
The conversion of a carboxylic acid to a primary amide (-CONH2) often leads to a significant decrease in vapor pressure. This is because primary amides can form strong intermolecular hydrogen bonds, resulting in higher boiling points and lower volatility compared to carboxylic acids of similar molecular weight. reddit.com Given these principles, this compound is expected to have a very low vapor pressure and, consequently, a low potential for volatilization from soil or plant surfaces. This pathway is unlikely to be a significant contributor to its environmental dissipation.
Table 3: Physicochemical Properties Influencing Volatilization
| Property | Carboxylic Acid (like Mecoprop) | Amide (this compound) | Influence on Volatilization |
|---|---|---|---|
| Intermolecular Forces | Strong (Hydrogen bond dimers) | Very Strong (Extensive hydrogen bonding) | Stronger forces reduce the tendency of molecules to escape into the gas phase. |
| Predicted Vapor Pressure | Low | Very Low | A very low vapor pressure indicates a negligible rate of evaporation under normal conditions. |
| Expected Volatility | Low | Very Low | Volatilization is not expected to be a major route of dissipation from soil or water. |
Computational Chemistry and Theoretical Modeling of 2 4 Chlorophenoxy Propanamide
Molecular Geometry and Conformation Analysis
No published studies containing DFT calculations for the molecular geometry and conformational analysis of 2-(4-chlorophenoxy)propanamide were found.
No published studies containing molecular dynamics simulations for this compound were found.
Electronic Structure and Reactivity Predictions
No published studies containing HOMO-LUMO analysis and charge distribution calculations for this compound were found.
No published studies containing MEP mapping for this compound were found.
No published QSPR studies specifically focused on this compound were identified.
Theoretical Studies on Interactions with Biological Macromolecules (Non-Clinical)
The investigation of how small molecules like this compound interact with biological macromolecules is a cornerstone of modern drug discovery and molecular biology. Computational methods provide a powerful lens through which these interactions can be predicted and analyzed at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. Such studies can elucidate the potential biological targets of a compound and guide the design of more potent and selective molecules.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to predict its binding mode within the active site of various proteins. These simulations calculate the binding energy, which is a measure of the affinity between the ligand and its target.
Research Findings:
Currently, there is no published research detailing the molecular docking of this compound with specific biological targets. Future studies in this area would be expected to produce data similar to that presented in the hypothetical table below, which would typically detail the binding affinities of the compound against a panel of proteins.
Hypothetical Molecular Docking Results for this compound
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | -7.9 | His323, His449, Tyr473 |
This table is for illustrative purposes only and is not based on actual experimental or computational data.
Ligand-Protein Interaction Profiling
Following molecular docking, a detailed analysis of the ligand-protein interactions is crucial for understanding the nature of the binding. This involves identifying the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This information is vital for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity.
Research Findings:
As with molecular docking, specific ligand-protein interaction profiling for this compound is not available in the current body of scientific literature. A comprehensive study would characterize the non-covalent interactions between the compound and its putative protein targets.
Hypothetical Ligand-Protein Interaction Profile for this compound with COX-2
| Interaction Type | Interacting Atom/Group in Ligand | Interacting Residue in Protein | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Ser530 (OG) | 2.9 |
| Hydrogen Bond | Amide C=O | Tyr385 (OH) | 3.1 |
| Pi-Pi Stacking | Chlorophenyl Ring | Arg120 (Guanidinium group) | 4.5 |
This table is for illustrative purposes only and is not based on actual experimental or computational data.
Structure Activity Relationship Sar Studies and Analog Design Principles
Systematic Modification of the 2-(4-Chlorophenoxy)propanamide Core
The exploration of the chemical space around this compound has been guided by classical medicinal chemistry principles, focusing on three primary regions of the molecule: the aromatic ring, the alkyl chain, and the amide moiety.
Impact of Aromatic Substitutions on Biological Activity
The nature and position of substituents on the phenoxy ring are critical determinants of biological activity. While direct studies on this compound are limited, research on analogous structures, such as those with a quinoxalinyl or quinolinyl moiety attached to the phenoxy group, provides valuable insights. In these systems, a halogen substituent at the 7-position of the quinoxaline (B1680401) or quinoline (B57606) ring was found to be crucial for high antitumor activity. nih.govnih.gov The introduction of other substituents, such as methyl, methoxy (B1213986), or azido (B1232118) groups, at this position led to a significant decrease in activity, while chloro, nitro, and amino derivatives at other positions rendered the compounds inactive. nih.gov
This suggests that the electronic properties and the size of the substituent on the aromatic ring play a pivotal role in the molecule's interaction with its biological target. The number of aromatic rings also has a significant impact on the developability of a compound, with an increased number of aromatic rings often correlating with poorer aqueous solubility and a higher risk of attrition during drug development. nih.gov
Table 1: Impact of Aromatic Substitutions on the Biological Activity of Analogous Compounds
| Modification | Position of Substitution | Resulting Biological Activity |
| Halogen (e.g., Cl, Br) | 7-position of quinoxaline/quinoline ring | High |
| Methyl | 7-position of quinoxaline ring | Reduced |
| Methoxy | 7-position of quinoxaline ring | Reduced |
| Azido | 7-position of quinoxaline ring | Reduced |
| Chloro | 5-, 6-, or 8-position of quinoxaline ring | Inactive |
| Nitro | 6- or 7-position of quinoxaline ring | Inactive |
| Amino | 7-position of quinoxaline ring | Inactive |
Role of Alkyl Chain Modifications
Modifications to the propanamide alkyl chain can significantly affect the potency and pharmacokinetic properties of the molecule. Studies on related compounds, such as 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, have shown that even subtle changes to this region can have a dramatic impact on receptor activity. For instance, the replacement of the α-methyl group with dimethyl or cyclopropyl (B3062369) groups led to a significant loss of activity, highlighting the importance of the stereospecific interaction of the α-methyl group within the hydrophobic pocket of the receptor. nih.govresearchgate.net
Table 2: Influence of Alkyl Chain Modifications on the Biological Activity of Analogous Compounds
| Modification | Compound Series | Impact on Biological Activity |
| Replacement of α-methyl with dimethyl | 2-(4-methylsulfonylaminophenyl) propanamides | Dramatic loss of activity |
| Replacement of α-methyl with cyclopropyl | 2-(4-methylsulfonylaminophenyl) propanamides | Dramatic loss of activity |
| Branched vs. linear alkyl group | (4-alkoxyphenyl)glycinamides | Branched alkyl groups generally more potent |
| Variation in alkyl chain length | (4-alkoxyphenyl)glycinamides | Potency is dependent on optimal chain length |
Influence of Amide Nitrogen Substituents
The amide nitrogen of the propanamide moiety is a key site for modification, influencing both the potency and the physicochemical properties of the compound. In studies of (4-alkoxyphenyl)glycinamides, substitution on the amide nitrogen with small alkyl groups, such as methyl or ethyl, was found to improve potency compared to the primary amide. nih.gov However, larger alkyl substitutions generally led to a decrease in activity. This suggests that the size and nature of the substituent on the amide nitrogen can modulate the compound's ability to form crucial hydrogen bonds and fit within its binding site.
Design and Synthesis of Novel Analogues for Targeted Research Applications
The insights gained from SAR studies have paved the way for the rational design and synthesis of novel analogs of this compound with potentially improved properties for specific research applications.
Exploration of Heterocyclic Ring Fusions
Fusing heterocyclic rings to the core structure of this compound represents a promising strategy for creating novel chemical entities with distinct biological profiles. This approach can lead to more rigid structures, which can enhance binding affinity and selectivity for a particular target. The synthesis of fused heterocyclic systems, such as those derived from pyridine-2,3-dicarboximides, has been shown to produce novel molecular scaffolds. rsc.org
In the context of analogs of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, modifications that led to the formation of nih.govnih.govnaphthyridine, pyrrolo[1,2-a], imidazo[1,2-a], and imidazo[1,5-a] derivatives resulted in a loss of antitumor activity. nih.gov This highlights the stringent structural requirements for activity and suggests that not all heterocyclic fusions will be beneficial. Careful consideration of the resulting geometry and electronic distribution is necessary for the successful design of active, fused analogs.
Bioisosteric Replacements and Their Effects on Activity
Bioisosteric replacement is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound. baranlab.orgcambridgemedchemconsulting.comdrughunter.com This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
For the amide moiety of this compound, various bioisosteric replacements can be considered. For example, the triazole group is recognized as a non-classical bioisostere of the amide bond and has been successfully employed in the design of various inhibitors. nih.gov Similarly, sulfonamides can act as amide bioisosteres, offering increased hydrophobicity and solubility while maintaining the hydrogen bond interaction pattern. nih.gov The replacement of the amide with thioamides and selenoamides has also been shown to yield compounds with significant biological activity in some series. nih.gov The choice of bioisostere will depend on the specific research question and the desired properties of the final compound.
Table 3: Potential Bioisosteric Replacements for the Amide Moiety and Their Rationale
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Amide (-CONH-) | Thioamide (-CSNH-) | Alters hydrogen bonding capacity and acidity |
| Amide (-CONH-) | Selenoamide (-CSeNH-) | Similar to thioamide with potentially different electronic properties |
| Amide (-CONH-) | Urea (-NHCONH-) | Can maintain hydrogen bonding patterns |
| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Increases hydrophobicity and solubility, mimics transition state |
| Amide (-CONH-) | Triazole | Non-classical bioisostere, can improve metabolic stability |
Strategies for Enhancing Selectivity in Biological Systems (Non-Clinical)
The development of therapeutic agents with high selectivity for their intended biological target is a paramount objective in drug discovery to minimize off-target effects. For the compound this compound, while specific studies on its selectivity are not extensively documented in publicly available literature, strategies for enhancing the selectivity of structurally related phenoxyamide compounds can be extrapolated. These strategies primarily involve rational design based on mechanistic insights and the application of high-throughput screening in non-human cell-based assays.
Rational Design Based on Mechanistic Insights
Rational drug design is a strategic approach to discovering and developing new medications based on a thorough understanding of the biological target's structure and mechanism of action. For phenoxypropanamide derivatives, enhancing selectivity can be achieved by modifying their chemical structure to optimize interactions with the target protein while minimizing interactions with other proteins.
Insights from studies on analogous structures, such as 2-phenoxybenzamides and 2-(4-methylsulfonylaminophenyl) propanamides, provide a framework for the rational design of more selective this compound analogs. mdpi.comnih.gov The core principle lies in understanding the structure-activity relationships (SAR), where systematic modifications of different parts of the molecule reveal their impact on biological activity and selectivity.
Key areas for modification on the this compound scaffold would include:
The Phenoxy Ring: The chlorine atom at the para-position of the phenoxy ring is a critical feature. Altering its position (ortho, meta) or replacing it with other substituents (e.g., fluorine, methyl, methoxy) can significantly influence binding affinity and selectivity. For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives, a 4-fluorophenoxy substituent was found to be generally advantageous for activity. mdpi.com This suggests that the electronic properties and size of the substituent at this position are important for target interaction.
The Propanamide Moiety: The amide group is a key functional group, likely involved in hydrogen bonding with the target receptor. Modifications to the amide, such as N-alkylation or replacement with a bioisostere, could modulate selectivity. Furthermore, the stereochemistry of the methyl group on the propionamide (B166681) chain can be crucial for stereospecific interactions within a binding pocket. nih.gov
The Amide Substituent: Although the parent compound is a primary amide, derivatization at the amide nitrogen to introduce various alkyl or aryl groups would create a library of analogs with potentially different selectivity profiles. Studies on related compounds have shown that the nature and size of substituents in this region dramatically affect activity and selectivity. nih.gov
To illustrate the potential impact of such modifications, the following table summarizes hypothetical SAR data based on findings from related phenoxyamide compounds.
| Compound Analog | Modification from this compound | Predicted Impact on Selectivity (Hypothetical) |
| Analog A | Chlorine at ortho-position of phenoxy ring | May decrease selectivity due to steric hindrance in the binding pocket. |
| Analog B | Replacement of chlorine with a methoxy group | Could increase selectivity for a target with a specific polar pocket. |
| Analog C | N-methylation of the propanamide | May enhance membrane permeability and alter selectivity profile. |
| Analog D | Introduction of a bulky substituent on the amide nitrogen | Could enhance selectivity by exploiting a specific hydrophobic pocket in the target. |
This table is illustrative and based on general principles of medicinal chemistry and SAR data from related compounds. Actual results would require experimental validation.
By integrating computational modeling and structural biology data of the target, it becomes possible to predict which modifications are most likely to improve selectivity. This rational, iterative process of design, synthesis, and testing is fundamental to developing highly selective drug candidates.
High-Throughput Screening (HTS) in Non-Human Cell-Based Assays
High-throughput screening (HTS) is a powerful method for discovering new drug leads by testing a large number of compounds for a specific biological activity. mdpi.com In the context of enhancing the selectivity of this compound, HTS in non-human cell-based assays would be a critical step to identify analogs with the desired biological profile from a large chemical library.
The general workflow for such a screening campaign would involve the following steps:
Assay Development: The first step is to develop a robust and reliable cell-based assay. This typically involves genetically engineering a non-human cell line (e.g., CHO, HEK293) to express the target of interest. A reporter system, such as luciferase or green fluorescent protein (GFP), is often coupled to the target's activity, providing a measurable signal. A counter-screen using a cell line expressing a closely related off-target protein is also developed to assess selectivity.
Library Screening: A library of compounds, including derivatives of this compound and other diverse chemical scaffolds, is then screened against both the target and the off-target cell lines. enamine.net This process is typically automated, allowing for the rapid testing of thousands of compounds.
Hit Identification and Confirmation: Compounds that show activity in the primary screen (the target-expressing cell line) but not in the counter-screen (the off-target-expressing cell line) are identified as selective "hits." These hits are then re-tested to confirm their activity and selectivity.
Dose-Response Analysis: Confirmed hits are further characterized by generating dose-response curves to determine their potency (e.g., IC50 or EC50 values) against both the target and off-target proteins. The ratio of these potencies provides a quantitative measure of selectivity.
The following table illustrates the type of data that would be generated from an HTS campaign to identify selective analogs of this compound.
| Compound ID | Primary Screen (Target) % Inhibition | Counter-Screen (Off-Target) % Inhibition | Potency (IC50) at Target (µM) | Potency (IC50) at Off-Target (µM) | Selectivity Index (Off-Target/Target) |
| Lead-001 | 85 | 75 | 1.2 | 2.5 | 2.1 |
| Analog-101 | 92 | 15 | 0.8 | >50 | >62.5 |
| Analog-203 | 78 | 65 | 2.5 | 5.0 | 2.0 |
| Analog-315 | 95 | 5 | 0.5 | >50 | >100 |
This is a hypothetical data table to illustrate the output of an HTS campaign. The compounds and values are not real.
This HTS approach allows for the unbiased screening of large and diverse chemical libraries, potentially identifying novel chemical scaffolds with high selectivity that may not have been predicted through rational design alone. The identified hits would then serve as starting points for further optimization through medicinal chemistry efforts.
Future Directions and Emerging Research Avenues for 2 4 Chlorophenoxy Propanamide
Development of Novel Analytical Techniques with Enhanced Sensitivity and Selectivity
The future of monitoring 2-(4-chlorophenoxy)propanamide and related compounds in environmental and biological samples hinges on the development of more sensitive and selective analytical methods. While traditional chromatographic techniques are effective, emerging research is focused on creating faster, more portable, and highly specific detection systems. A significant area of advancement is in the field of immunosensors. For instance, a reusable evanescent wave all-fiber immunosensor has been developed for the rapid detection of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov This technology, based on an indirect competitive immunoreaction, achieves a very low detection limit of 0.07 µg L⁻¹ and can be regenerated for over 100 cycles, making it promising for real-time, on-site analysis of water samples. nih.gov
Another promising technique is the fluorescence polarization immunoassay (FPIA), which has also been successfully applied for the sensitive detection of 2,4-D in juice and water samples. mdpi.com This homogeneous method is rapid, requiring only a simple incubation of the sample with specific antibodies and a tracer, and can be completed within 20 minutes. mdpi.com The FPIA developed for 2,4-D demonstrated a detection limit of 0.4 ng/mL, which is significantly lower than the maximum permissible concentrations in water, highlighting its potential for high-sensitivity pollutant monitoring. mdpi.com The principles behind these advanced immunosensors and immunoassays for structurally similar phenoxy herbicides could be adapted to develop equally sensitive and specific detection methods for this compound.
Table 1: Comparison of Emerging Analytical Techniques for Phenoxy Herbicides
| Technique | Analyte | Limit of Detection (LOD) | Key Advantages |
|---|---|---|---|
| Evanescent Wave All-Fiber Immunosensor | 2,4-D | 0.07 µg/L | Reusable, portable, suitable for on-site analysis. nih.gov |
Elucidation of Undiscovered Biological Mechanisms in Diverse Organisms
While the primary mode of action for phenoxy herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of target weeds, future research aims to uncover secondary and undiscovered biological mechanisms. nufarm.com The widespread use of these compounds necessitates a deeper understanding of their effects on a diverse range of non-target organisms, from soil microbes to aquatic life and invertebrates. nih.govhilarispublisher.com
Current research indicates that pesticides can have wide-ranging negative effects on the growth, reproduction, and physiology of non-target organisms across different trophic levels. nih.gov The molecular mechanisms exploited by many agrochemicals are highly conserved across the animal kingdom, meaning that compounds designed for insects can affect fish, birds, and mammals to varying degrees. iastate.edu Future studies on this compound will likely employ advanced "omics" technologies—such as genomics, proteomics, and metabolomics—to obtain a holistic view of its impact. These approaches can reveal subtle changes in gene expression, protein activity, and metabolic pathways within organisms exposed to the compound, thereby identifying previously unknown biological targets and response mechanisms. Understanding these interactions is critical for a comprehensive ecological risk assessment and for predicting potential long-term environmental impacts. nih.govbeyondpesticides.org
Green Chemistry Approaches in Synthesis and Degradation
A major focus of future research is the application of green chemistry principles to the entire lifecycle of this compound, from its synthesis to its eventual breakdown in the environment. dcatvci.orgnih.gov The goal is to develop processes that are more sustainable, use less hazardous substances, and are more energy-efficient. mdpi.com
Synthesis: Biocatalysis is emerging as a powerful green tool for chemical synthesis. nih.gov Enzymes can perform reactions with high selectivity under mild conditions, often in water, which can eliminate the need for protecting groups and reduce the use of organic solvents. nih.govresearchgate.net For the synthesis of amide bonds, like the one in this compound, novel biocatalytic routes are being explored. For example, ATP-dependent amide bond synthetases, such as McbA from Marinactinospora thermotolerans, have shown broad substrate acceptance and could be engineered for specific amide synthesis. nih.gov This enzymatic approach offers a promising, environmentally friendly alternative to traditional chemical methods. nih.govnih.gov
Degradation: For degradation, advanced photocatalytic processes are a key area of research. Studies on the related compound 2,4-D have shown that using titanium dioxide (TiO₂) nanoparticles, particularly when doped with noble metals like platinum (Pt) or rhodium (Rh), can lead to high mineralization rates (over 98%). rsc.org Another innovative approach involves using β-cyclodextrin, which can form an inclusion complex with the pollutant, enhancing its proximity to the photocatalyst and improving degradation efficiency under visible light. nih.gov These advanced oxidation processes offer a sustainable method for removing this compound from contaminated water and soil. rsc.orgnih.gov
Table 2: Green Chemistry Strategies for Phenoxy Compounds
| Approach | Area | Method | Key Finding/Potential |
|---|---|---|---|
| Biocatalysis | Synthesis | Use of amide bond synthetase enzymes (e.g., McbA). nih.gov | Highly selective reactions under mild, aqueous conditions, reducing solvent waste. nih.gov |
| Photocatalysis | Degradation | TiO₂ nanoparticles doped with noble metals (Pt, Rh). rsc.org | Achieves over 98% mineralization of 2,4-D. rsc.org |
Integration of Advanced Computational Modeling with Experimental Research
Computational modeling is becoming an indispensable tool in chemical research, allowing scientists to predict the properties, activity, and fate of compounds like this compound before they are synthesized or tested in the lab. researchgate.net This integration of in silico techniques with experimental work accelerates research and reduces costs. ksu.edu.sa
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. taylorfrancis.com By analyzing a series of related molecules, QSAR models can identify the key structural features that determine a compound's biological activity. nih.gov For instance, a 3D-QSAR model developed for 2-phenoxy-N-phenylacetamide derivatives showed excellent predictive capability, providing crucial insights for designing new, more effective compounds. nih.gov Such models can be used to predict the herbicidal efficacy of novel analogs of this compound. taylorfrancis.comrutgers.edu
Molecular docking is another powerful computational method that simulates the interaction between a molecule and a protein target. ksu.edu.sanih.gov This technique can help elucidate the mode of action by visualizing how the compound binds within the active site of a target enzyme or receptor. ksu.edu.saekb.eg By predicting binding affinities and conformations, molecular docking can guide the design of molecules with enhanced specificity and activity, while also helping to predict potential interactions with non-target proteins, which is crucial for assessing ecological impact. nih.govsemanticscholar.org
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-chlorophenoxy)propanamide derivatives?
Answer:
The synthesis of this compound derivatives typically involves coupling 2-(4-chlorophenoxy)propanoic acid with amines under peptide coupling conditions. For example, N-[3,4-(Methylenedioxy)benzyl]-2-(4-chlorophenoxy)propanamide was synthesized using 2-(4-chlorophenoxy)propanoic acid and an amine derivative, yielding 73% product after purification via column chromatography . Key steps include:
- Activation of the carboxylic acid using agents like EDCI/HOBt.
- Reaction with amines at room temperature or under mild heating.
- Purification via recrystallization or flash chromatography to achieve >95% purity .
Advanced: How can structural modifications enhance the biological activity of this compound analogs?
Answer:
Modifying the phenoxy group or amide substituents can significantly alter bioactivity. For instance:
- Substituent Position : Replacing the 4-chloro group with fluorinated or bulkier groups (e.g., trifluoromethyl) improves binding to viral proteins, as seen in SARS-CoV-2 Nsp3 macrodomain inhibitors .
- Stereochemistry : The (R)-enantiomer of this compound showed higher binding affinity in crystallographic studies compared to the (S)-form, emphasizing the need for chiral resolution techniques .
- Amide Linker : Introducing sulfonyl or pyridinyl groups enhances enzyme inhibitory activity (e.g., GLUT2 inhibitors with IC50 values in the µM range) .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Answer:
Essential methods include:
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., δ 1.58 ppm for methyl groups in compound 12b) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 334.3 [M+H]+ for compound 12b) .
- HPLC : Purity assessment (>97% for derivatives like N-(2-(2-chlorophenoxy)ethyl)-2-methylpropanamide) .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound analogs?
Answer:
Discrepancies often arise from bioavailability or metabolic stability issues. Methodological strategies include:
- Metabolic Profiling : Use liver microsome assays to identify degradation pathways.
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in animal models.
- Prodrug Design : Modify the amide group to improve solubility, as demonstrated in antiviral studies where ester derivatives enhanced cellular uptake .
Basic: How do substituents on the phenoxy ring influence the physicochemical properties of this compound?
Answer:
Substituents affect lipophilicity and solubility:
- Electron-Withdrawing Groups (e.g., Cl, CF): Increase logP values, enhancing membrane permeability but reducing aqueous solubility.
- Bulkier Groups (e.g., adamantyl): Improve target selectivity but may complicate synthesis.
- Polar Groups (e.g., -OH, -NH): Enhance solubility but require protection during synthesis .
Advanced: What computational strategies are effective for studying this compound-protein interactions?
Answer:
- Molecular Docking : Used to predict binding modes of this compound derivatives with viral proteins (e.g., SARS-CoV-2 Nsp3) .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD analysis).
- Free Energy Calculations : MM/PBSA or MM/GBSA methods quantify binding affinities, aiding in rational drug design .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for enzyme inhibition?
Answer:
SAR strategies include:
- Fragment-Based Screening : Identify critical pharmacophores (e.g., phenoxy group for GLUT2 inhibition) .
- Bioisosteric Replacement : Substitute chlorine with bioisosteres like bromine or methyl to balance activity and toxicity.
- Co-crystallization Studies : Resolve X-ray structures of inhibitor-enzyme complexes (e.g., PDB ID 7N1O) to guide modifications .
Basic: What solvents and reaction conditions are optimal for synthesizing this compound derivatives?
Answer:
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions.
- Temperature : Room temperature to 50°C, depending on amine reactivity.
- Catalysts : DMAP or triethylamine to accelerate reaction rates .
Advanced: What in vitro assays are suitable for evaluating the antiviral potential of this compound derivatives?
Answer:
- Plaque Reduction Assays : Quantify inhibition of viral replication (e.g., SARS-CoV-2 in Vero E6 cells) .
- Time-of-Addition Experiments : Determine whether compounds target viral entry or replication.
- Cytotoxicity Assays : Use MTT or resazurin to ensure selectivity (e.g., CC50 > 100 µM for non-toxic derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
